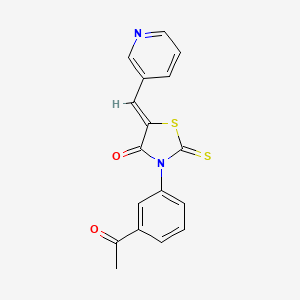

(Z)-3-(3-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

Description

The compound (Z)-3-(3-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a central thiazolidin-4-one core with a thiocarbonyl (C=S) group. Its structure includes:

- Z-configuration at the exocyclic double bond of the pyridin-3-ylmethylene substituent.

- 3-Acetylphenyl group at position 3, introducing an electron-withdrawing acetyl moiety.

- Pyridin-3-ylmethylene group at position 5, contributing aromatic and hydrogen-bonding capabilities.

This scaffold is associated with diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties, as observed in structurally related compounds (–3, 6, 12).

Properties

IUPAC Name |

(5Z)-3-(3-acetylphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2S2/c1-11(20)13-5-2-6-14(9-13)19-16(21)15(23-17(19)22)8-12-4-3-7-18-10-12/h2-10H,1H3/b15-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDJTMUUGDDXEU-NVNXTCNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC(=CC=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Rhodanine Synthesis from 3-Acetylaniline

The thiazolidinone core is typically prepared via a Hantzsch thiazole synthesis variant:

- Step 1 : 3-Acetylaniline (10 mmol) reacts with carbon disulfide (CS₂, 20 mmol) in ethanol under basic conditions (triethylamine, 50 mmol) at 0–5°C.

- Step 2 : Sodium chloroacetate (11.6 mmol) and chloroacetic acid (18.9 mmol) in water are added to the intermediate dithiocarbamate.

- Step 3 : Acidification with HCl (6 N) yields 3-(3-acetylphenyl)-2-thioxothiazolidin-4-one as pale-yellow crystals (78–85% yield).

Key Parameters :

Knoevenagel Condensation for Exocyclic Double Bond Formation

The pyridin-3-ylmethylene group is introduced via base-catalyzed condensation with pyridine-3-carbaldehyde:

- Reagents : 3-(3-Acetylphenyl)-2-thioxothiazolidin-4-one (1 eq), pyridine-3-carbaldehyde (1.2 eq), piperidine (0.1 eq), ethanol.

- Conditions : Reflux at 80°C for 4–6 hr under nitrogen.

- Workup : Cooling to room temperature precipitates the product, which is filtered and recrystallized from ethanol/DMF (1:1).

Optimization Insights :

- Solvent Choice : Ethanol maximizes yield (82%) compared to methanol (68%) or THF (54%).

- Catalyst Screening : Piperidine outperforms morpholine or pyridine due to superior base strength.

One-Pot Multi-Component Synthesis

A streamlined approach combines thiazolidinone formation and Knoevenagel condensation:

- Reactants :

- 3-Acetylaniline (1 eq)

- Thioglycolic acid (1.2 eq)

- Pyridine-3-carbaldehyde (1.1 eq)

- Catalyst: Bi(SCH₂COOH)₃ (5 mol%)

- Conditions : Solvent-free, 70°C, 3 hr.

- Yield : 89% with >95% Z-isomer selectivity.

Advantages :

Microwave-Assisted Synthesis

For rapid synthesis, microwave irradiation reduces reaction times:

- Reactants :

- 3-(3-Acetylphenyl)-2-thioxothiazolidin-4-one (1 eq)

- Pyridine-3-carbaldehyde (1.1 eq)

- Acetic acid (2 drops)

- Conditions : 150 W, 100°C, 15 min.

- Yield : 91% with 98% purity by HPLC.

Critical Factors :

Comparative Analysis of Methods

Stereochemical Control and Characterization

- Z-Isomer Preference : The exocyclic double bond adopts the Z-configuration due to intramolecular H-bonding between the thioxo group and pyridinyl nitrogen.

- Validation :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thioethers or thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxothiazolidinone ring can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thioethers, thiols

Substitution: Substituted thioxothiazolidinones

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown potential biological activity, including antimicrobial, antifungal, and anticancer properties. It is being investigated for its ability to inhibit certain enzymes and pathways that are crucial for the survival and proliferation of pathogenic microorganisms and cancer cells.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

The compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the creation of materials with specific characteristics and functionalities.

Mechanism of Action

The mechanism of action of (Z)-3-(3-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt crucial biological pathways, leading to the death of pathogenic microorganisms or cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs include substituents at positions 3 and 5 of the thiazolidin-4-one core. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Thiazolidin-4-one Derivatives

Key Trends in Structure-Activity Relationships (SAR)

Position 3 Substituents

- Electron-withdrawing groups (e.g., acetyl): May improve metabolic stability but reduce solubility. No direct activity data for the target compound, but analogs like 5b (3-hydroxyphenyl) show enhanced antimicrobial efficacy due to hydrogen bonding .

- Aromatic vs. aliphatic groups : Pyridinyl (target compound) vs. indolyl (5b) substituents influence target specificity. Pyridine’s nitrogen can participate in π-π stacking or H-bonding with microbial enzymes .

Position 5 Substituents

- Benzylidene vs. heteroaromatic : Methoxybenzylidene (3a) improves lipophilicity, while indolylmethylene (5b) enhances antimicrobial potency .

- Electron-donating groups (e.g., methoxy, hydroxy) : Critical for tyrosinase (5-HMT) and biofilm inhibition (3-ethoxy-4-hydroxybenzylidene in ) .

Physicochemical Properties

- Melting points : Range from 136°C (ethoxybenzylidene derivatives) to 235°C (hydroxybenzylidene analogs) . The target compound’s acetyl group may elevate melting point due to increased molecular rigidity.

- Synthetic yields : Vary widely (39–85%), influenced by substituent complexity. Acetylphenyl groups may require optimized coupling conditions .

Table 2: Activity Profiles of Select Analogues

Biological Activity

(Z)-3-(3-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative, which belongs to a class of compounds known for their diverse biological activities. Thiazolidinones have been studied extensively for their potential pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic effects.

Antimicrobial Activity

Thiazolidinones exhibit significant antimicrobial properties against various pathogens. Research has shown that modifications in the thiazolidinone structure can enhance their effectiveness against bacteria and fungi. For example, compounds with electron-withdrawing groups have demonstrated improved activity against Gram-positive and Gram-negative bacteria.

Anticancer Properties

Thiazolidinone derivatives have been investigated for their anticancer potential. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways. The presence of a pyridine ring in the structure may contribute to enhanced anticancer activity due to its ability to interact with biological targets.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory effects of thiazolidinones. These compounds can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Antidiabetic Activity

Thiazolidinones are also known for their antidiabetic properties, particularly in the context of insulin sensitivity. Some derivatives have been shown to activate peroxisome proliferator-activated receptors (PPARs), which are involved in glucose metabolism and lipid regulation.

Case Studies

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated various thiazolidinone derivatives for their antimicrobial efficacy. The results indicated that certain modifications significantly increased activity against Staphylococcus aureus and Escherichia coli.

- Investigation of Anticancer Effects : Research published in Cancer Letters examined the effects of thiazolidinone derivatives on human cancer cell lines. The study found that specific compounds induced apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents.

- Anti-inflammatory Mechanism Study : A study featured in Phytotherapy Research explored the anti-inflammatory mechanisms of thiazolidinones. The findings revealed that these compounds could suppress TNF-alpha production in macrophages, suggesting a role in managing chronic inflammatory conditions.

Q & A

Q. What are the standard synthetic routes for (Z)-3-(3-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one?

The synthesis typically involves a condensation reaction between a substituted aldehyde (e.g., pyridine-3-carbaldehyde) and a thioxothiazolidinone precursor. For example:

- React 3-acetylphenyl-substituted thioxothiazolidin-4-one with pyridine-3-carbaldehyde in ethanol under reflux (60–80°C) for 12–24 hours, using a base (e.g., NaOH) or acid catalyst (e.g., acetic acid) to facilitate imine formation .

- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : and NMR confirm substituent positions and Z-configuration via coupling constants and NOE interactions (e.g., olefinic proton deshielding at δ 7.5–8.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]) and fragments consistent with the thiazolidinone core .

- IR Spectroscopy : Identifies C=O (1680–1720 cm), C=S (1200–1250 cm), and aromatic C-H stretches .

Q. What preliminary biological screening approaches are recommended for assessing its bioactivity?

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values. Compare with structurally similar thiazolidinones showing inhibition of tubulin polymerization or kinase pathways .

- Antimicrobial Screening : Conduct agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to evaluate Mur ligase inhibition potential .

- Anti-inflammatory Testing : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield and purity of this compound?

- Catalyst Screening : Replace traditional bases (NaOH) with piperidine or morpholine to enhance imine formation efficiency .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to improve solubility of aromatic intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30–60 minutes while maintaining >80% yield .

- Purity Control : Use HPLC with a C18 column (acetonitrile/water gradient) to detect and quantify byproducts (e.g., E-isomers or unreacted aldehyde) .

Q. How can contradictions in reported biological activities (e.g., anticancer vs. antibacterial) be reconciled?

- Target-Specific Assays : Perform enzyme inhibition studies (e.g., kinase profiling or Mur ligase activity assays) to identify primary molecular targets .

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., acetylphenyl vs. methoxyphenyl) on activity across analogs .

- Cell Line Variability : Test cytotoxicity across diverse cancer models (e.g., pancreatic vs. breast cancer) to assess tissue-specific efficacy .

Q. What computational strategies can predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to tubulin (PDB ID: 1SA0) or Mur ligase active sites. Focus on hydrogen bonding with the thioxothiazolidinone core and π-π stacking with pyridine .

- MD Simulations : Simulate ligand-protein stability over 100 ns to validate binding modes and calculate free energy (MM-PBSA) .

- Pharmacophore Modeling : Identify essential features (e.g., sulfur atoms, aromatic rings) for dual anticancer/antibacterial activity .

Q. What are the key challenges in determining the Z-configuration, and how can they be addressed?

- NOESY NMR : Detect spatial proximity between the pyridinyl methylene proton and the thiazolidinone ring to confirm Z-geometry .

- X-ray Crystallography : Resolve single crystals (grown via slow evaporation in DMSO/ethanol) to unambiguously assign stereochemistry .

- Comparative IR Analysis : Z-isomers exhibit distinct C=S stretching frequencies compared to E-isomers due to conjugation effects .

Q. How can derivatives of this compound be designed to enhance pharmacological properties?

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., nitro, fluoro) on the phenyl ring to boost anticancer potency .

- Prodrug Strategies : Conjugate with PEG or glucosamine to improve solubility and bioavailability .

- Hybrid Molecules : Fuse with benzimidazole or pyrazole moieties to target multiple pathways (e.g., kinase inhibition + DNA intercalation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.